molecular formula C20H24N2O3 B11070430 1-(dimethylamino)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(dimethylamino)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11070430
M. Wt: 340.4 g/mol
InChI Key: RXVRJLQMHJLNCB-UHFFFAOYSA-N
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Description

4-[4-(ALLYLOXY)PHENYL]-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes an allyloxy group, a dimethylamino group, and a tetrahydroquinolinedione core

Preparation Methods

The synthesis of 4-[4-(ALLYLOXY)PHENYL]-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps. One common method includes the following steps:

    Formation of the allyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-allyloxybenzaldehyde.

    Synthesis of the tetrahydroquinolinedione core: The intermediate is then reacted with dimethylamine and a suitable catalyst to form the tetrahydroquinolinedione core.

    Final assembly: The final step involves the coupling of the allyloxyphenyl intermediate with the tetrahydroquinolinedione core under specific reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[4-(ALLYLOXY)PHENYL]-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol, depending on the reagents and conditions used.

    Reduction: The carbonyl groups in the tetrahydroquinolinedione core can be reduced to form the corresponding alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(ALLYLOXY)PHENYL]-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-[4-(ALLYLOXY)PHENYL]-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. The allyloxy and dimethylamino groups may interact with enzymes or receptors, leading to changes in their activity. The tetrahydroquinolinedione core may also play a role in stabilizing these interactions and enhancing the compound’s overall activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 4-[4-(ALLYLOXY)PHENYL]-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE include:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar dimethylamino group but differs in the substitution pattern on the phenyl ring.

    2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar phenyl ring substitution but lacks the tetrahydroquinolinedione core.

The uniqueness of 4-[4-(ALLYLOXY)PHENYL]-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its combination of functional groups and the tetrahydroquinolinedione core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-(dimethylamino)-4-(4-prop-2-enoxyphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C20H24N2O3/c1-4-12-25-15-10-8-14(9-11-15)16-13-19(24)22(21(2)3)17-6-5-7-18(23)20(16)17/h4,8-11,16H,1,5-7,12-13H2,2-3H3

InChI Key

RXVRJLQMHJLNCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(CC1=O)C3=CC=C(C=C3)OCC=C)C(=O)CCC2

Origin of Product

United States

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